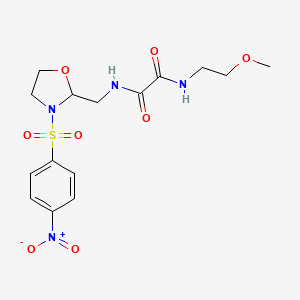

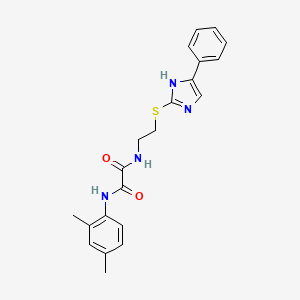

![molecular formula C15H16N2O3 B2735639 Ethyl 7-methoxy-2H,4H,5H-benzo[g]indazole-3-carboxylate CAS No. 1264039-47-5](/img/structure/B2735639.png)

Ethyl 7-methoxy-2H,4H,5H-benzo[g]indazole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Ethyl 7-methoxy-2H,4H,5H-benzo[g]indazole-3-carboxylate” is a chemical compound . It belongs to the family of nitrogen-containing heterocycles, specifically the structurally diverse indazole nuclei . Indazole is a heterocyclic aromatic organic compound with a rare occurrence in nature .

Synthesis Analysis

The synthesis of indazoles, including “this compound”, has been a subject of interest due to their wide variety of biological properties . The strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Applications De Recherche Scientifique

Synthesis and Biological Activity

A study explored the synthesis of novel thrombin-receptor antagonists based on Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) and its derivatives, revealing their differentiation and proliferation effects on HL-60 cells, along with antiproliferative activities against various cancer cell lines (郭瓊文, 2006).

Another research focused on the synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives, highlighting their potential for further exploration in scientific applications (H. M. Mohamed, 2021).

Chemotherapeutic Potential

Research into the synthesis of 2-substituted-6-hydroxy and 6-methoxybenzothiazoles from ethyl 6-hydroxybenzothiazole-2-carboxylate suggested potential applications in chemotherapeutic drugs, derived from ethyl (R)-2-amino-3-(2,5- dihydroxyphenylsulfanyl)propanoate hydrochloride (G. Meroni et al., 2009).

Antitubercular Lead Expansion

A study expanded on a novel lead targeting M. tuberculosis DHFR, synthesizing a series of derivatives with good in vitro activity against the H37Rv strain of Mycobacterium tuberculosis, pointing towards their potential as antitubercular agents (K. Sharma et al., 2019).

Antimicrobial Activity

The design, synthesis, and evaluation of antimicrobial activity of novel 2-Substituted Benzoxazole Derivatives were also investigated, indicating the potential pharmaceutical applications of such compounds (G. Balaswamy et al., 2012).

Anti-Hepatitis B Virus Activities

Ethyl 5-Hydroxy-1H-indole-3-carboxylates were synthesized and evaluated for their anti-hepatitis B virus (HBV) activities, with certain compounds displaying significant activity, potentially more potent than the positive control lamivudine (Chunshen Zhao et al., 2006).

Orientations Futures

Propriétés

IUPAC Name |

ethyl 7-methoxy-4,5-dihydro-2H-benzo[g]indazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-3-20-15(18)14-12-6-4-9-8-10(19-2)5-7-11(9)13(12)16-17-14/h5,7-8H,3-4,6H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMSISVEUZVFMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CCC3=C(C2=NN1)C=CC(=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Cyclopentylthio)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2735559.png)

![5-[(4-chlorophenyl)amino]-N-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2735560.png)

![N-((5-methylisoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2735564.png)

![2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride](/img/structure/B2735565.png)

![(E)-2-(benzo[d]oxazol-2-yl)-3-(perfluorophenyl)acrylonitrile](/img/structure/B2735566.png)

![N-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2735568.png)

![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2735569.png)

![N-(4-chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2735572.png)

![1-4-[(5-Amino-1H-pyrazol-1-yl)methyl]piperidin-1-ylethan-1-one](/img/structure/B2735575.png)